2-cyclopropyl-N-[3-(piperidin-1-yl)pyridin-2-yl]pyrimidin-5-amine
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Overview
Description
2-cyclopropyl-N-[3-(piperidin-1-yl)pyridin-2-yl]pyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a pyridine ring bearing a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-[3-(piperidin-1-yl)pyridin-2-yl]pyrimidin-5-amine typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.
Cyclopropyl Substitution: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Pyridine Ring Formation: The pyridine ring can be constructed through a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-ketoester, and ammonia.
Piperidine Introduction: The piperidine moiety can be introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-[3-(piperidin-1-yl)pyridin-2-yl]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine or pyrimidine rings using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride, sulfonates in the presence of a nucleophile.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, reduced double bonds.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
2-cyclopropyl-N-[3-(piperidin-1-yl)pyridin-2-yl]pyrimidin-5-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins and enzymes in biological systems.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-[3-(piperidin-1-yl)pyridin-2-yl]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathway. The exact mechanism depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-N-[3-(morpholin-4-yl)pyridin-2-yl]pyrimidin-5-amine: Similar structure but with a morpholine ring instead of piperidine.
2-cyclopropyl-N-[3-(pyrrolidin-1-yl)pyridin-2-yl]pyrimidin-5-amine: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
2-cyclopropyl-N-[3-(piperidin-1-yl)pyridin-2-yl]pyrimidin-5-amine is unique due to its specific combination of a cyclopropyl group, a piperidine moiety, and a pyrimidine core. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
2503206-63-9 |
---|---|
Molecular Formula |
C17H21N5 |
Molecular Weight |
295.4 |
Purity |
95 |
Origin of Product |
United States |
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